molecular formula C33H41ClN4O7 B1684461 IRINOTECAN HYDROCHLORIDE Trihydrate CAS No. 136572-09-3

IRINOTECAN HYDROCHLORIDE Trihydrate

货号: B1684461
CAS 编号: 136572-09-3
分子量: 641.2 g/mol
InChI 键: OHNBIIZWIUBGTK-NYPSMHOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

常见问题

Basic Research Questions

Q. What is the mechanism of action of irinotecan hydrochloride trihydrate in inducing DNA damage, and how does this inform experimental design for in vitro cytotoxicity assays?

Irinotecan inhibits topoisomerase I by stabilizing the DNA-enzyme complex during replication, leading to irreversible DNA strand breaks. For cytotoxicity assays, researchers typically use cell lines (e.g., LoVo or HT-29 colorectal cancer cells) treated with irinotecan at IC₅₀ concentrations (e.g., 5.17 μM for HT-29) to quantify apoptosis via flow cytometry or comet assays . Dose-response curves should account for SN-38, the active metabolite, which is 100–1,000× more potent than the parent drug .

Q. How do researchers validate the chemical purity and enantiomeric integrity of this compound in preclinical studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–370 nm) is standard. The USP monograph specifies two chromatographic systems:

  • System A : C18 column, mobile phase of hexane/ethanol/diethylamine (94:5:1) to assess purity (98–102% anhydrous basis) .
  • System B : Chiral column to limit the R-enantiomer impurity to ≤0.15% . Infrared spectroscopy (IR) and chloride ion testing are supplementary methods for structural verification .

Q. What are the key considerations for selecting animal models to evaluate irinotecan’s antitumor efficacy?

Orthotopic colorectal cancer models (e.g., HT-29 xenografts in nude mice) are preferred for mimicking human disease progression. Dosing regimens (e.g., 50 mg/kg intraperitoneally weekly) must account for interspecies differences in carboxylesterase activity, which converts irinotecan to SN-37. Tumor volume measurements and histopathological analysis of apoptosis (TUNEL staining) are critical endpoints .

Advanced Research Questions

Q. How can contradictory data on irinotecan’s efficacy across different cell lines (e.g., LoVo vs. HT-29) be reconciled in translational research?

Discrepancies arise from variations in carboxylesterase expression (higher in HT-29), SN-38 efflux pumps (ABCB1), and DNA repair capacity. Researchers should:

  • Quantify intracellular SN-38 levels via LC-MS/MS .
  • Correlate topoisomerase I activity with γH2AX foci (DNA damage marker) .
  • Use isogenic cell lines with CRISPR-edited repair genes (e.g., XRCC1) to isolate resistance mechanisms .

Q. What methodologies address the instability of irinotecan’s lactone ring in physiological pH, and how does this impact pharmacokinetic modeling?

The lactone ring hydrolyzes to a carboxylate form at pH > 7, reducing bioavailability. Stabilization strategies include:

  • Liposomal encapsulation (e.g., ONIVYDE®), which maintains acidic pH and prolongs half-life .
  • Co-administration with UDP-glucuronosyltransferase inhibitors to reduce SN-38 inactivation . Pharmacokinetic models must integrate partition coefficients (logP = 4.58) and renal clearance rates using non-compartmental analysis (NCA) .

Q. How do researchers design combination therapies to overcome irinotecan resistance mediated by tumor microenvironment (TME) factors?

Hypoxia and stromal cells in the TME upregulate ABCG2 transporters and downregulate topoisomerase I. Experimental approaches include:

  • Co-treatment with hypoxia-activated prodrugs (e.g., TH-302) .
  • Stromal-targeting agents (e.g., TGF-β inhibitors) to enhance drug penetration .
  • Synergy screening via Chou-Talalay analysis (combination index <1 indicates potentiation) .

Q. Methodological Challenges and Solutions

Q. What analytical techniques quantify SN-38 in biological matrices while minimizing matrix interference?

A validated LC-UV method uses protein precipitation with acetonitrile (1:3 v/v), followed by C18 chromatography (mobile phase: 0.1% formic acid/acetonitrile). Limit of quantification (LOQ) is 5 ng/mL in plasma, with recovery rates >90% . For tissue samples, solid-phase extraction (SPE) with Oasis HLB cartridges improves sensitivity .

Q. How are computational models used to predict irinotecan’s off-target effects on autophagy and immune response?

Molecular docking (e.g., AutoDock Vina) identifies interactions between SN-38 and autophagy regulators (e.g., ATG5). In silico results are validated via:

  • Western blotting for LC3-II/LC3-I ratio (autophagic flux) .
  • Flow cytometry of CD8+ T-cell infiltration in syngeneic models .

属性

CAS 编号

136572-09-3

分子式

C33H41ClN4O7

分子量

641.2 g/mol

IUPAC 名称

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1

InChI 键

OHNBIIZWIUBGTK-NYPSMHOZSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

手性 SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

规范 SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

外观

Yellow solid powder

Key on ui other cas no.

136572-09-3

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IRINOTECAN HYDROCHLORIDE Trihydrate
Reactant of Route 2
Reactant of Route 2
IRINOTECAN HYDROCHLORIDE Trihydrate
Reactant of Route 3
IRINOTECAN HYDROCHLORIDE Trihydrate
Reactant of Route 4
IRINOTECAN HYDROCHLORIDE Trihydrate
Reactant of Route 5
IRINOTECAN HYDROCHLORIDE Trihydrate
Reactant of Route 6
Reactant of Route 6
IRINOTECAN HYDROCHLORIDE Trihydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。